molecular formula C14H26O2 B8253871 (6S)-6-Nonyltetrahydro-2H-pyran-2-one CAS No. 129263-76-9

(6S)-6-Nonyltetrahydro-2H-pyran-2-one

Cat. No.: B8253871
CAS No.: 129263-76-9
M. Wt: 226.35 g/mol
InChI Key: SKQYTJLYRIFFCO-ZDUSSCGKSA-N
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Description

(6S)-6-Nonyltetrahydro-2H-pyran-2-one is an organic compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6S)-6-Nonyltetrahydro-2H-pyran-2-one typically involves the cyclization of hydroxy acids or the intramolecular esterification of hydroxy esters. One common method is the acid-catalyzed cyclization of 6-hydroxydecanoic acid. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid, leading to the formation of the lactone ring.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using lipases or esterases can be employed to catalyze the cyclization process, providing a more environmentally friendly and efficient route compared to traditional chemical methods.

Chemical Reactions Analysis

Types of Reactions: (6S)-6-Nonyltetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the lactone to the corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted lactones or esters.

Scientific Research Applications

(6S)-6-Nonyltetrahydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structure is similar to certain natural products, making it useful in studying biological pathways and enzyme interactions.

    Industry: Used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of (6S)-6-Nonyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can then participate in various biochemical pathways. The nonyl side chain may also play a role in modulating the compound’s hydrophobic interactions with biological membranes or proteins.

Comparison with Similar Compounds

    (6S)-6-Decyltetrahydro-2H-pyran-2-one: Similar structure with a decyl side chain.

    (6S)-6-Octyltetrahydro-2H-pyran-2-one: Similar structure with an octyl side chain.

    (6S)-6-Heptyltetrahydro-2H-pyran-2-one: Similar structure with a heptyl side chain.

Uniqueness: (6S)-6-Nonyltetrahydro-2H-pyran-2-one is unique due to its specific side chain length, which can influence its physical and chemical properties, such as solubility and volatility. This uniqueness makes it particularly valuable in applications where specific hydrophobic interactions are required.

Properties

IUPAC Name

(6S)-6-nonyloxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(15)16-13/h13H,2-12H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQYTJLYRIFFCO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CCCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H]1CCCC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296764
Record name (6S)-Tetrahydro-6-nonyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129263-76-9
Record name (6S)-Tetrahydro-6-nonyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129263-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-Tetrahydro-6-nonyl-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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